

Application Note: GC-MS Analysis of 1-(4-isopropylcyclohexyl)ethanol

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Compound of Interest

Compound Name: 1-(4-isopropylcyclohexyl)ethanol

Cat. No.: B063086

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Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of **1-(4-isopropylcyclohexyl)ethanol**, a common fragrance ingredient. The described protocol is tailored for researchers, scientists, and quality control professionals in the fragrance and cosmetic industries, as well as those involved in drug development where fragrance components may be present. This document provides comprehensive experimental procedures, data presentation, and visual workflows to ensure accurate and reproducible results.

Introduction

1-(4-isopropylcyclohexyl)ethanol, also known by trade names such as Muguet ethanol, is a synthetic fragrance compound valued for its floral, lily-of-the-valley scent profile.[1] Its stability and pleasant aroma make it a frequent component in a wide array of consumer products, including perfumes, lotions, and soaps.[1] Accurate and sensitive analytical methods are crucial for the quality control of raw materials, formulation development, and regulatory compliance regarding fragrance allergens. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds like **1-(4-isopropylcyclohexyl)ethanol** due to its high separation efficiency and definitive identification capabilities.[2][3] This note presents a detailed GC-MS protocol for the analysis of this compound.



Experimental Protocols Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix.

For Liquid Samples (e.g., fragrance oils, perfumes):

- Accurately weigh approximately 100 mg of the liquid sample into a 10 mL volumetric flask.
- Dilute the sample to the mark with a suitable volatile solvent such as methanol, ethanol, or dichloromethane.[4]
- Vortex the solution for 30 seconds to ensure homogeneity.
- Perform a serial dilution to achieve a final concentration within the calibrated range of the instrument (typically 1-100 μg/mL).
- Filter the final diluted sample through a 0.22 μm syringe filter into a 2 mL GC vial.[4]

For Solid or Semi-Solid Samples (e.g., creams, soaps):

- Accurately weigh approximately 500 mg of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of a suitable extraction solvent (e.g., methanol or a mixture of dichloromethane and methanol).
- Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
- Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.
- Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid matrix from the solvent.[4]
- Carefully transfer the supernatant to a clean tube.
- If necessary, perform a further clean-up step using solid-phase extraction (SPE) with a C18 cartridge to remove interfering matrix components.[5]



• Filter the final extract through a 0.22 µm syringe filter into a 2 mL GC vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.

Parameter	Recommended Setting		
Gas Chromatograph	Agilent 7890B GC or equivalent		
Mass Spectrometer	Agilent 5977B MSD or equivalent		
GC Column	Agilent HP-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent non-polar column		
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min		
Inlet Temperature	250 °C		
Injection Volume	1 μL		
Injection Mode	Split (split ratio of 50:1) or Splitless for trace analysis		
Oven Program	- Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final Hold: 5 minutes at 280 °C		
Transfer Line Temp	280 °C		
Ion Source Temp	230 °C		
Quadrupole Temp	150 °C		
Ionization Energy	70 eV		
Mass Scan Range	40-400 amu		
Solvent Delay	3 minutes		

Data Presentation



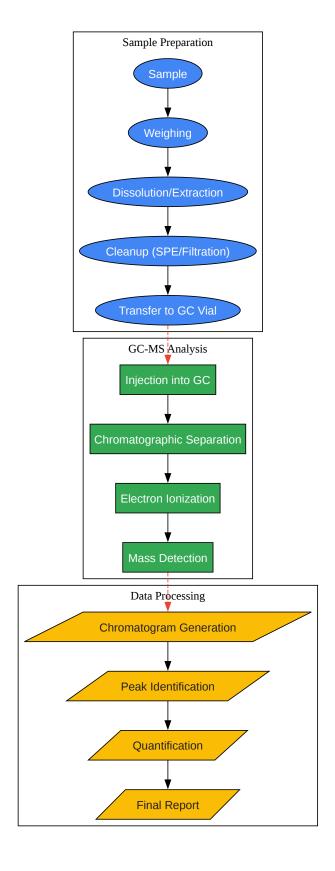
Quantitative analysis of **1-(4-isopropylcyclohexyl)ethanol** should be performed using a calibration curve prepared with certified reference standards. The following table summarizes the expected analytical data for **1-(4-isopropylcyclohexyl)ethanol**.

Analyte	Molecular Formula	Molecular Weight (g/mol)	Expected Retention Time (min)	Key Mass Fragments (m/z)
1-(4- isopropylcyclohe xyl)ethanol	C11H22O	170.29	~10-15 (on HP- 5ms)	155, 127, 112, 97, 81, 69, 55, 43

Note: The retention time is an estimate and will vary depending on the specific GC system, column condition, and oven program. It is crucial to confirm the retention time with a pure standard. The key mass fragments are predicted based on common fragmentation patterns of cyclohexyl and alcohol-containing compounds. The molecular ion peak [M]+ at m/z 170 may be weak or absent. The fragment at m/z 155 corresponds to the loss of a methyl group ([M-15]+).

Mandatory Visualizations

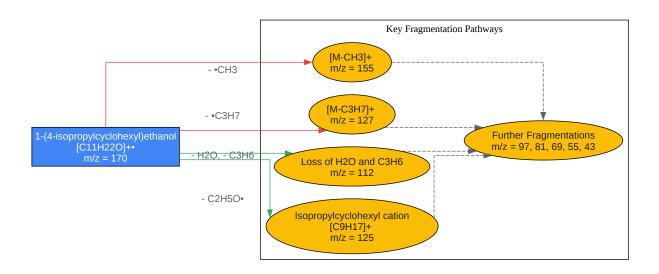




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Caption: Experimental workflow for GC-MS analysis.





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Caption: Proposed fragmentation of **1-(4-isopropylcyclohexyl)ethanol**.

Conclusion

The GC-MS method outlined in this application note provides a reliable and sensitive approach for the analysis of **1-(4-isopropylcyclohexyl)ethanol** in various sample matrices. Adherence to the detailed sample preparation and instrumental protocols will enable researchers and quality control analysts to obtain accurate and reproducible results. The provided workflows and fragmentation pathways offer a comprehensive guide for the implementation and interpretation of this analytical method.



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